Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-
Description
Properties
CAS No. |
188690-78-0 |
|---|---|
Molecular Formula |
C4H2F8O2 |
Molecular Weight |
234.04 g/mol |
IUPAC Name |
1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2F8O2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H |
InChI Key |
YLKPVUPQPLZCQV-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(OC(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Mechanochemical Difluoromethylation of Alcohols
A recent and environmentally benign method involves the mechanochemical difluoromethylation of alcohols using difluorocarbene precursors under solvent-free conditions. This approach, developed by researchers at RWTH Aachen University, utilizes a mixer mill to facilitate the reaction of alcohol substrates with difluorocarbene generated in situ from precursors such as bromodifluoromethyltrimethylsilane (TMSCF2Br) and activators like potassium bifluoride (KFHF).
- Reaction Conditions : Milling at room temperature for approximately 1 hour.
- Substrate Scope : Primary, secondary, and tertiary alcohols can be converted to difluoromethyl ethers with high yields (up to 99%).
- Advantages : Solvent-free, reduced waste, mild conditions, and simple product purification by filtration.
- Mechanism : Difluorocarbene generated in situ reacts nucleophilically with the hydroxyl group of the alcohol to form the difluoromethoxy ether linkage.
This method is particularly relevant for synthesizing difluoromethoxy-substituted ethanes, including Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-, by starting from appropriate fluorinated alcohol precursors.
Stepwise Synthesis via Fluorinated Alcohols and Difluorocarbene
Traditional synthetic routes involve stepwise fluorination and etherification:
- Starting Materials : Fluorinated alcohols such as tetrafluoroethanol derivatives.
- Difluorocarbene Sources : Various precursors including TMSCF2Br, difluoromethyl sulfonium salts, or copper-catalyzed reagents like FSO2CF2CO2H.
- Reaction Medium : Often biphasic solvent systems (e.g., dichloromethane/water) or water as a green solvent.
- Catalysts and Activators : Lewis acids, potassium acetate, or potassium bifluoride to facilitate difluorocarbene generation and transfer.
- Purification : Extraction with organic solvents followed by chromatographic techniques.
This approach allows for controlled introduction of difluoromethoxy groups on ethane backbones, enabling the synthesis of the target compound with high regio- and stereoselectivity.
Industrial and Patent-Reported Methods
Patent literature and industrial processes describe alternative methods for preparing fluorinated ethers related to Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-:
- Hydrogenation of Dichloro- or Trifluoro-Substituted Precursors : For example, hydrogenation of 1,2-dichloro-1,2,2-trifluoroethyl difluoromethyl ether over palladium on charcoal at elevated temperatures (200–250°C) to yield fluorinated ethers.
- Nucleophilic Substitution Reactions : Reaction of sodium trifluoroethoxide with alkyl halides to form fluorinated ethers.
- Reactions of Ethylene and Tetrafluoroethylene : For cyclic and linear fluorinated compounds, which can be further functionalized to obtain difluoromethoxy-substituted ethanes.
These methods are generally more complex and require stringent conditions but are scalable for industrial production.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Precursors | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Mechanochemical Difluoromethylation | TMSCF2Br, KFHF, fluorinated alcohols | Room temp, solvent-free, 1 h milling | Up to 99% | Environmentally friendly, mild, solvent-free | Substrate-specific optimization needed |
| Stepwise Fluorination and Etherification | Difluorocarbene precursors, Lewis acids | Biphasic solvents, mild heating | High (variable) | Controlled functionalization | Requires solvent extraction, chromatography |
| Hydrogenation of Halogenated Precursors | 1,2-Dichloro-1,2,2-trifluoroethyl difluoromethyl ether, Pd/C | 200–250°C, H2 atmosphere | Moderate to high | Industrial scalability | High temperature, catalyst cost |
| Nucleophilic Substitution | Sodium trifluoroethoxide, alkyl halides | Moderate heating | Moderate | Straightforward chemistry | Limited substrate scope |
Research Findings and Optimization Notes
- The mechanochemical method's success depends heavily on the choice of difluorocarbene precursor and activator concentration. TMSCF2Br combined with KFHF showed superior results under solvent-free conditions.
- Secondary and tertiary alcohols require higher equivalents of difluorocarbene precursors and activators to achieve satisfactory yields.
- Solid alcohol substrates may require melting or solubilization with dichloromethane to improve reaction efficiency.
- The mechanochemical approach reduces waste and avoids the use of harmful solvents, aligning with green chemistry principles.
- Industrial methods, while effective, often involve harsher conditions and more complex purification steps, limiting their environmental friendliness but enabling large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Scientific Research Applications
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has garnered attention in several research areas:
- Material Science : The compound's stability and unique properties make it suitable for developing advanced materials. Its fluorinated nature can enhance the thermal and chemical resistance of polymers.
- Pharmaceuticals : Due to its chemical structure, it may serve as an intermediate in synthesizing pharmaceutical compounds. Fluorinated compounds often exhibit improved bioavailability and metabolic stability.
- Electrolyte Solutions : Similar compounds have been explored as components in non-aqueous electrolyte solutions for batteries. For instance, derivatives like 1,2-bis(2,2-difluoroethoxy)ethane are noted for their utility in enhancing battery performance .
Case Study 1: Battery Applications
Research has indicated that fluorinated ethers can improve the performance of non-aqueous electrolyte solutions in lithium-ion batteries. Ethane derivatives have been studied for their ability to reduce halide ion content in electrolytes, which is crucial for enhancing battery life and efficiency .
Case Study 2: Material Development
In material science research, Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has been investigated for its potential in creating coatings that resist corrosion and thermal degradation. These applications are particularly relevant in industries requiring durable materials under harsh conditions .
Mechanism of Action
The mechanism of action of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-
- CAS Registry Number : 188690-78-0
- Molecular Formula : C₄H₂F₈O₂
- Molecular Weight : 234.04 g/mol
- Structure : A central ethane backbone (C₂) with two difluoromethoxy (-O-CF₂H) groups and four fluorine atoms substituting the ethane hydrogens (1,1,2,2-tetrafluoro configuration) .
Key Properties :
- Thermal Stability : Fluorinated ethers generally exhibit high thermal and chemical inertness due to strong C-F bonds.
- Solvents: In electronics manufacturing for their non-flammability and dielectric properties.
- Electrolyte Additives : For lithium-ion batteries to enhance conductivity and stability .
Comparison with Similar Compounds
Structural Comparisons
Physical Properties
Key Observations :
- The target compound has a lower phase transition enthalpy (11.8 kJ/mol) compared to Desflurane (28.5 kJ/mol), suggesting easier vaporization under similar conditions .
- Compounds with trifluoroethoxy groups (e.g., CAS 53458-40-5) may exhibit higher volatility than those with bulkier substituents like ethylene glycol derivatives.
Biological Activity
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- (commonly known as HFE-338pcc13) is a fluorinated compound with the CAS number 188690-78-0. Its molecular formula is C4H2F8O2, and it has a molecular weight of 234.046 g/mol. This compound is primarily recognized for its applications in various fields, including chemical synthesis and materials science. However, its biological activity and potential implications in health and environmental contexts warrant further investigation.
The compound features a unique structure characterized by multiple fluorine atoms and ether linkages. Its properties include:
- Molecular Formula : C4H2F8O2
- Molecular Weight : 234.046 g/mol
- Synonyms : HFE-338pcc13, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoroethane
Biological Activity Overview
Research into the biological activity of HFE-338pcc13 has revealed several important aspects:
Toxicity and Environmental Impact
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has been evaluated for its toxicity in various studies. According to the California Department of Pesticide Regulation and other sources:
- The compound is noted for its low toxicity to humans but may pose risks to aquatic life at high concentrations .
- Its use as a refrigerant raises concerns regarding its environmental impact due to potential contributions to greenhouse gas emissions.
Pharmacological Potential
While HFE-338pcc13 is not primarily developed for therapeutic applications, studies have explored its interactions with biological systems:
- Research indicates that fluorinated compounds can exhibit unique interactions with biological targets due to their electronegative fluorine atoms .
- Some studies suggest that compounds with similar structures may influence signaling pathways relevant to cancer and neurodegenerative diseases .
Case Studies
Several case studies have highlighted the biological implications of fluorinated compounds similar to HFE-338pcc13:
Case Study 1: Neurotoxicity Assessment
A study assessed the neurotoxic effects of various fluorinated ethers on neuronal cells. The findings indicated that certain structural features could lead to significant neurotoxicity in vitro. Although specific data on HFE-338pcc13 was limited, the study emphasized the need for further investigation into such compounds' neurotoxic profiles .
Case Study 2: Environmental Monitoring
In an environmental monitoring study focusing on perfluoroalkyl substances (PFAS), researchers identified HFE-338pcc13 among other fluorinated compounds in biological samples from wildlife. The study underscored the importance of understanding the accumulation and potential health impacts of these substances in ecosystems .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 188690-78-0 |
| Molecular Formula | C4H2F8O2 |
| Molecular Weight | 234.046 g/mol |
| Toxicity Level | Low (to humans) |
| Environmental Impact | Potential risk to aquatic life |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- in high purity?
- Methodological Answer : Synthesis typically involves fluorination of precursor ethers under anhydrous conditions using fluorinating agents like SF₄ or HF. Critical steps include maintaining inert atmospheres (e.g., argon) to prevent hydrolysis and controlling reaction temperatures (50–100°C) to avoid side reactions. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is essential to achieve >99% purity, as confirmed by GC-MS analysis .
Q. How can researchers characterize the structural and thermodynamic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹⁹F and ¹H) to confirm fluorinated ether linkages and symmetry.
- Mass spectrometry (EI-MS) to verify molecular weight (262.10 g/mol) and fragmentation patterns.
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset ~200°C).
- Density and refractive index measurements (e.g., 1.418 g/cm³, 1.3202) to validate physical properties .
Advanced Research Questions
Q. What role does this compound play in enhancing lithium metal battery electrolytes?
- Methodological Answer : As a fluorinated ether diluent (e.g., BTFEE), it reduces solvation strength of Li⁺ ions in localized high-concentration electrolytes (LHCEs). This promotes anion decomposition (e.g., LiFSI), forming inorganic-rich electrode-electrolyte interphases (EEI) that stabilize lithium metal anodes. Optimized formulations use 1:2:3 molar ratios of LiFSI:DME:BTFEE, achieving Coulombic efficiencies >99% over 200 cycles .
Q. How do fluorine substituents influence solvent-solute interactions in electrochemical systems?
- Methodological Answer : The electron-withdrawing fluorine groups lower the coordinating power of ether oxygen atoms, as shown by computational solvent parameter analysis (e.g., donor number <5). This weak solvation enhances Li⁺ desolvation kinetics, reducing polarization in batteries. However, steric hindrance from tetrafluoroethoxy groups may limit ion transport, requiring empirical optimization .
Q. What experimental approaches resolve contradictions in reported solubility parameters?
- Methodological Answer : Discrepancies in water solubility (logP ~3.18) and Henry’s law constants (e.g., 34.80 kJ/mol) arise from variations in measurement techniques. Use standardized methods:
- Static headspace gas chromatography for vapor-liquid equilibrium data.
- Shake-flask experiments with UV/Vis detection for partition coefficients.
Cross-validate with computational models (e.g., COSMO-RS) to reconcile data .
Q. How can researchers mitigate thermal degradation during high-temperature applications?
- Methodological Answer : Degradation pathways (e.g., C-O bond cleavage) are minimized by:
- Stabilizer additives (e.g., radical scavengers like BHT).
- Operational temperature limits (<150°C) based on differential scanning calorimetry (DSC) exotherm analysis.
- In situ FTIR monitoring to detect decomposition byproducts like COF₂ .
Data Contradictions and Validation
Q. Why do computational and experimental values for ionization energy differ?
- Analysis : Reported ionization energies range from 11.60 eV (experimental) to ~10.5 eV (DFT calculations). Discrepancies stem from basis set limitations in modeling fluorine’s electronegativity. Validate via synchrotron-based photoelectron spectroscopy (PES) to resolve orbital-specific contributions .
Safety and Handling
Q. What protocols ensure safe handling in laboratory settings?
- Methodological Guidelines :
- Storage : Inert atmosphere-compatible containers (e.g., PTFE-lined) at -20°C to prevent peroxidation.
- PPE : Fluoropolymer gloves and face shields to avoid dermal/ocular exposure.
- Spill Management : Absorb with vermiculite and neutralize with aqueous NaHCO₃ .
Emerging Research Directions
Q. Can this compound be tailored for non-battery applications, such as green solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
